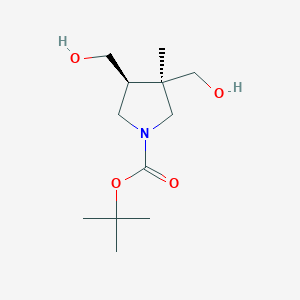
Ethyl 3-oxohexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxohexadecanoate is an organic compound with the molecular formula C18H34O3. It is an ester derived from hexadecanoic acid, commonly known as palmitic acid. This compound is characterized by the presence of a keto group at the third carbon position of the hexadecanoic acid chain, making it a 3-oxo derivative. This compound is used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxohexadecanoate typically involves the Reformatsky reaction. In this process, tetradecanal is reacted with ethyl bromoacetate in the presence of a zinc catalyst to form the desired product. The reaction conditions include:
Reagents: Tetradecanal, ethyl bromoacetate, zinc
Solvent: Anhydrous ether
Temperature: Room temperature
Reaction Time: Several hours
After the initial reaction, the product is subjected to acetalization with ethylene glycol to protect the keto group. The resulting 3,3-ethylenedioxyhexadecanoic acid is then hydrolyzed under alkaline conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is purified using techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Hexadecanoic acid derivatives.
Reduction: 3-hydroxyhexadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxohexadecanoate is utilized in several scientific research fields, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential role in drug development and as a model compound in pharmacokinetic studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of ethyl 3-oxohexadecanoate involves its interaction with specific enzymes and metabolic pathways. In biological systems, it is converted to 3-oxohexadecanoyl-CoA, which is a key intermediate in the β-oxidation of fatty acids. This process involves the following steps:
Activation: Conversion to 3-oxohexadecanoyl-CoA by acyl-CoA synthetase.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-oxohexadecanoate can be compared with other similar compounds such as:
Ethyl 3-oxooctadecanoate: An 18-carbon analog with similar reactivity but different physical properties.
Ethyl 3-oxododecanoate: A 12-carbon analog with higher solubility and different metabolic pathways.
Uniqueness: this compound is unique due to its specific chain length and the presence of a keto group at the third carbon position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C18H34O3 |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
ethyl 3-oxohexadecanoate |
InChI |
InChI=1S/C18H34O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
PXZGIZYCPLIFIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


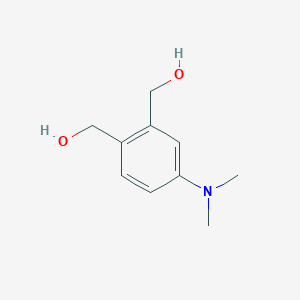

![1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol](/img/structure/B13346308.png)
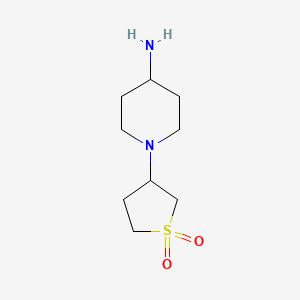
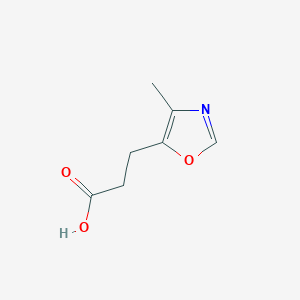
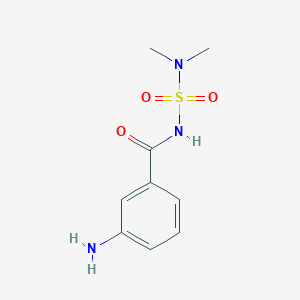
![Benzyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13346331.png)

![Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13346337.png)

![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
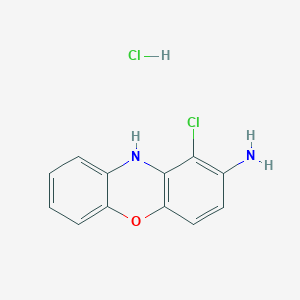
![6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13346354.png)
